

In Vitro and In Vivo Pharmacology of BMS-817399: A Technical Overview

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Compound of Interest		
Compound Name:	BMS-817399	
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Introduction

BMS-817399 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1).[1] Developed for the treatment of rheumatoid arthritis, **BMS-817399** targets the inflammatory cascade mediated by CCR1 and its ligands.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of **BMS-817399**, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: CCR1 Antagonism

BMS-817399 exerts its therapeutic effect by inhibiting the signaling of CCR1, a key receptor in the inflammatory process. CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells.[3] The binding of chemokine ligands, such as CCL3 (MIP- 1α) and CCL5 (RANTES), to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[4]

This initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] These pathways are crucial for cell survival, proliferation, and, most importantly for the pathogenesis of rheumatoid arthritis, the migration of inflammatory cells to the site of



inflammation.[4][5] By blocking the binding of these chemokines, **BMS-817399** effectively inhibits the recruitment of immune cells to the joints, thereby reducing inflammation and tissue damage.[3]

In Vitro Studies

The in vitro activity of **BMS-817399** has been characterized through a series of binding and functional assays to determine its potency and selectivity for the CCR1 receptor.

Ouantitative In Vitro Data

Assay Type	Parameter	Value (nM)
CCR1 Binding Affinity	IC50	1
Chemotaxis Inhibition	IC50	6

Table 1: In Vitro Potency of BMS-817399[6]

Experimental Protocols

CCR1 Radioligand Binding Assay:

The binding affinity of **BMS-817399** to the CCR1 receptor was determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing human CCR1 were incubated with a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of **BMS-817399**. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then measured using a gamma counter. The concentration of **BMS-817399** that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.[1]

Chemotaxis Assay:

The functional inhibitory activity of **BMS-817399** was assessed using a chemotaxis assay. This assay measures the ability of the compound to block the migration of CCR1-expressing cells towards a chemoattractant. Typically, a multi-well chamber with a microporous membrane is used. The lower chamber contains a CCR1 ligand (e.g., CCL3), while the upper chamber contains a suspension of CCR1-expressing cells (e.g., human monocytic cell line THP-1) pre-



incubated with different concentrations of **BMS-817399**. After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. The IC50 value represents the concentration of **BMS-817399** that causes a 50% reduction in cell migration.[1]

In Vivo Studies

The in vivo efficacy of **BMS-817399** has been evaluated in animal models of rheumatoid arthritis, which are crucial for understanding the therapeutic potential of the compound in a complex biological system.

Animal Models of Rheumatoid Arthritis

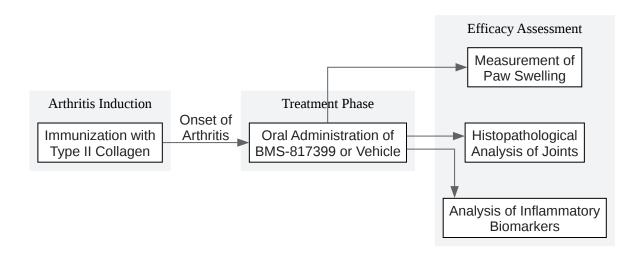
Commonly used animal models for evaluating anti-arthritic drugs include the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents, as well as models in non-human primates.[7][8][9] These models mimic key aspects of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[10]

Collagen-Induced Arthritis (CIA) in Rats/Mice:

This is a widely used autoimmune model of rheumatoid arthritis. Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.[11] The development of arthritis is characterized by paw swelling, erythema, and joint destruction. The efficacy of a test compound is typically assessed by measuring the reduction in paw swelling and by histological analysis of the joints to evaluate inflammation, pannus formation, and bone erosion.[10][12]

Experimental Workflow for In Vivo Efficacy Studies





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In vivo efficacy study workflow.

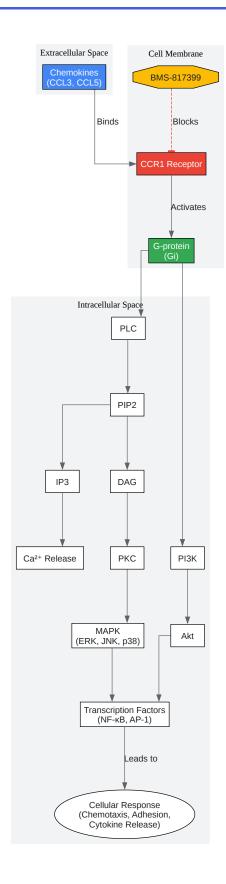
Clinical Development

BMS-817399 advanced into Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis. A multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of **BMS-817399** in adult patients with an inadequate response to methotrexate.[2] However, the study did not meet its primary efficacy endpoints, and further development for this indication was discontinued.[13]

Signaling Pathway

The mechanism of action of **BMS-817399** is centered on the blockade of the CCR1 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for a CCR1 antagonist.





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CCR1 signaling pathway and BMS-817399's point of intervention.



Conclusion

BMS-817399 is a well-characterized, potent, and selective CCR1 antagonist that demonstrated clear in vitro activity and a sound mechanistic rationale for the treatment of rheumatoid arthritis. While the compound did not achieve clinical efficacy in Phase II trials for this indication, the preclinical data and the understanding of its interaction with the CCR1 signaling pathway provide valuable insights for the continued exploration of CCR1 as a therapeutic target in inflammatory and autoimmune diseases. The detailed experimental protocols and quantitative data summarized in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

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